
5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of salicylaldehyde, where the hydroxyl group is ortho to the formyl group, and it has additional bromine substituents at the 5 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromine atoms under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 5-amino-3-(bromomethyl)-2-hydroxybenzaldehyde.
Oxidation: 5-Bromo-3-(bromomethyl)-2-hydroxybenzoic acid.
Reduction: 5-Bromo-3-(bromomethyl)-2-hydroxybenzyl alcohol.
Applications De Recherche Scientifique
5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-Bromo-2-hydroxybenzaldehyde:
5-Bromo-3-methoxysalicylaldehyde: Contains a methoxy group instead of a bromomethyl group, leading to different chemical properties.
Propriétés
Numéro CAS |
873779-35-2 |
|---|---|
Formule moléculaire |
C8H6Br2O2 |
Poids moléculaire |
293.94 g/mol |
Nom IUPAC |
5-bromo-3-(bromomethyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H6Br2O2/c9-3-5-1-7(10)2-6(4-11)8(5)12/h1-2,4,12H,3H2 |
Clé InChI |
OWSJYFRWCDVPKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CBr)O)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


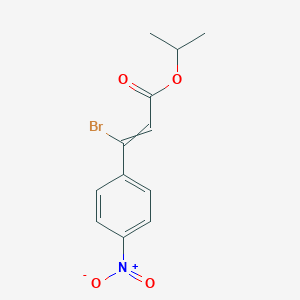
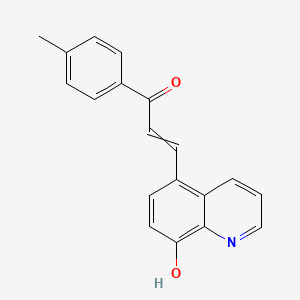
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
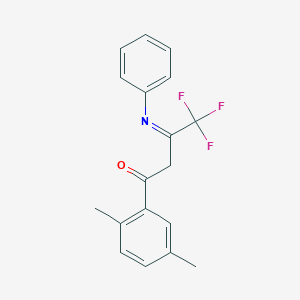
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)
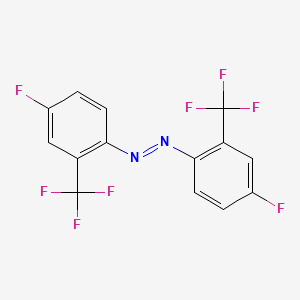

![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)

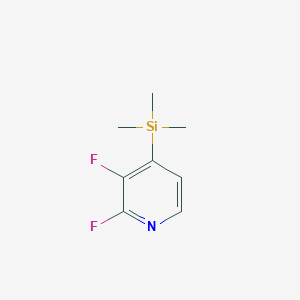

![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
